molecular formula C8H9BrS B2770746 (4-Bromobenzyl)(methyl)sulfane CAS No. 15733-07-0

(4-Bromobenzyl)(methyl)sulfane

Cat. No. B2770746
Key on ui cas rn: 15733-07-0
M. Wt: 217.12
InChI Key: LLPNXJABBMDPRZ-UHFFFAOYSA-N
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Patent
US08367667B2

Procedure details

Sodium thiomethoxide (1.0 g, 14.3 mmol) and 4-bromobenzyl bromide (2.65 g, 10.6 mmol) were combined with anhyd THF (50 mL) and the reaction mixture was stirred at 60° C. After 3 h the reaction mixture was concentrated in vacuo and the residue was washed into a separatory funnel with EtOAc and water. The organic layer was separated, dried (anhyd MgSO4), and concentrated in vacuo to yield 1-bromo-4-methylthiomethyl-benzene. To a solution of this crude thioether in DCM (100 mL) was added 3-chloroperoxybenzoic acid (77%, 4.0 g) portionwise. After stirring overnight the reaction mixture was poured into a separatory funnel, washed with 1N NaOH, dried (Na2SO4), and concentrated in vacuo. The residue was crystallized from EtOAc-Hex to afford 1-bromo-4-methanesulfonylmethyl-benzene (2.02 g, 76%) as light tan needles:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[Br:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Br)=[CH:7][CH:6]=1>C1COCC1>[Br:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][S:2][CH3:1])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C[S-].[Na+]
Step Two
Name
Quantity
2.65 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 3 h the reaction mixture was concentrated in vacuo
Duration
3 h
WASH
Type
WASH
Details
the residue was washed into a separatory funnel with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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